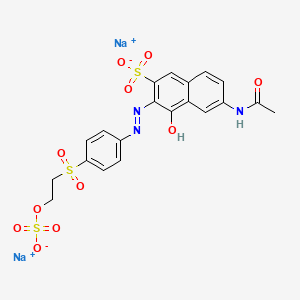

Reactive Orange 16

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20262-58-2 |

|---|---|

Molecular Formula |

C20H19N3NaO11S3 |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33); |

InChI Key |

MYNWOBSXSQNNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na] |

Other CAS No. |

20262-58-2 12225-88-6 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

illiant orange 3R brilliant orange 3R, sodium salt C.I. reactive orange 16 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Reactive Orange 16, a versatile azo dye with applications extending from traditional textile dyeing to advanced scientific research. This document details its chemical identity, physicochemical properties, and established experimental applications, with a focus on methodologies and data relevant to laboratory and research settings.

Chemical Identity

CAS Number: The most commonly cited CAS number for this compound is 12225-83-1 [1][2][3]. Other reported CAS numbers include 12225-88-6, 20262-58-2, and 12769-09-4[4].

Synonyms: this compound is known by a multitude of synonyms, reflecting its widespread use. Key synonyms include:

-

Remazol Brilliant Orange 3R[1]

-

C.I. This compound

-

Reactive Orange 3R

-

Reactive Orange KN-5R

-

Reactive Brilliant Orange KN-5R

-

OR 16 dye

A more extensive list of synonyms can be found in various chemical supplier databases.

Physicochemical Properties

This compound is a sulfonated reactive azo dye. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | |

| Molecular Weight | 617.54 g/mol | |

| Appearance | Orange to dark red powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water. 120 g/L at 20°C and >150 g/L at 80°C. | |

| Maximum Absorbance (λmax) | 493 nm | |

| Colour Index Number | 17757 |

Applications in Research and Development

While traditionally used in the textile industry, this compound has been adopted in various research contexts, primarily as a model compound for environmental remediation studies and as a biological stain.

-

Environmental Science: Due to its persistence in the environment, this compound is frequently used as a model pollutant to investigate the efficacy of novel water treatment technologies. These include advanced oxidation processes such as photocatalytic degradation and electrochemical oxidation.

-

Biological Staining: Reactive dyes, in general, are used in cellular analysis. They can act as fixable dead cell stains, covalently binding to intracellular amines. In cells with compromised membranes (dead cells), the dye has greater access to the cell's interior, resulting in a much stronger fluorescent signal compared to live cells. While specific protocols for this compound in this application are not widely published, its reactive nature makes it a candidate for such methodologies.

-

Diagnostics and Histology: The dye finds applications in diagnostic assay manufacturing, hematology, and histology.

Experimental Protocols

Electrochemical Degradation of this compound

This protocol is based on a study investigating the removal of this compound from wastewater using a novel particle-coated electrode.

Objective: To achieve high color and Chemical Oxygen Demand (COD) reduction of a synthetic this compound dye solution.

Materials:

-

This compound (200 ppm solution)

-

1 L glass reactor

-

Particle-coated electrode (Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂) as the anode

-

Stainless Steel (SS-304) as the cathode

-

DC power supply

-

Supporting electrolytes: NaCl and Na₂SO₄

-

Magnetic stirrer

Methodology:

-

Prepare a 200 ppm solution of this compound in the 1 L glass reactor.

-

Immerse the particle-coated anode and the stainless steel cathode in the solution, maintaining a 1.5 cm space between them.

-

Add NaCl and Na₂SO₄ as supporting electrolytes (e.g., 2 g/L of each).

-

Maintain uniform mixing using a magnetic stirrer at 240 rpm.

-

Apply a constant current density of 60 mA/cm² using the DC power supply to initiate the electrochemical oxidation process.

-

Conduct the electrolysis for a set duration (e.g., 30 minutes).

-

Monitor the decolorization and COD reduction at various time intervals.

Results from the study:

| Parameter | Condition | Result | Reference |

| Color Reduction | 2 g/L NaCl + 2 g/L Na₂SO₄, 60 mA/cm², neutral pH, 30 min | 98% | |

| COD Reduction | 2 g/L NaCl + 2 g/L Na₂SO₄, 60 mA/cm², neutral pH, 30 min | 88% |

General Protocol for Live/Dead Cell Staining with a Reactive Dye

This is a generalized protocol that can be adapted for using reactive dyes like this compound for discriminating live and dead cells by flow cytometry.

Objective: To differentiate between live and dead cells in a population based on membrane integrity.

Materials:

-

Cell suspension (at least 1 x 10⁶ cells)

-

Reactive dye (e.g., this compound) reconstituted in anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Methodology:

-

Cell Preparation:

-

Harvest and count the cells.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add the reconstituted reactive dye to the cell suspension (the optimal concentration needs to be determined empirically).

-

Mix well.

-

Incubate for 30 minutes at room temperature or on ice, protected from light.

-

-

Washing and Analysis:

-

Wash the cells once with PBS containing 1% bovine serum albumin (BSA).

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the cells on a flow cytometer using the appropriate excitation and emission channels for the specific dye. Dead cells will exhibit a significantly higher fluorescence intensity than live cells.

-

Visualizations

Caption: Workflow for the electrochemical degradation of this compound.

Caption: Principle of live/dead cell discrimination using a reactive dye.

Safety Information

This compound is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Molar Absorptivity of Reactive Orange 16 in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar absorptivity of the azo dye Reactive Orange 16 (RO16) in an aqueous solution. This document outlines the essential physicochemical properties of RO16, details the experimental protocol for determining its molar absorptivity, and presents the relevant data in a clear, tabular format. The information herein is intended to support research and development activities where the accurate quantification of this compound is critical.

Physicochemical Properties of this compound

This compound, also known by its Colour Index name C.I. 17757, is an anionic monoazo dye widely used in the textile industry.[1] Its chemical structure and properties are fundamental to understanding its spectrophotometric behavior.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1] |

| Molecular Weight | 617.54 g/mol | [1] |

| CAS Number | 12225-88-6 | [1] |

| Maximum Absorption Wavelength (λmax) in Water | ~493 - 494 nm | [2] |

Molar Absorptivity of this compound

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance in a given solvent and is a crucial parameter in the Beer-Lambert law, which relates absorbance to concentration.

Experimental Protocol for Determination of Molar Absorptivity

The determination of the molar absorptivity of this compound is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette.

Materials and Equipment

-

This compound (analytical grade)

-

Distilled or deionized water

-

Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 0.0618 g for a 1 mM stock solution).

-

Dissolve the powder in a small amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with distilled water several times and add the rinsings to the volumetric flask.

-

Bring the solution to the mark with distilled water and mix thoroughly to ensure homogeneity. This will be your stock solution.

-

-

Preparation of Standard Solutions:

-

Perform a series of dilutions of the stock solution to prepare a set of standard solutions with known concentrations (e.g., 5, 10, 15, 20, 25 µM).

-

For each standard, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with distilled water.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the maximum absorption wavelength (λmax) of this compound in water, which is approximately 494 nm. To determine the precise λmax, scan the absorbance of one of the standard solutions across a wavelength range (e.g., 400-600 nm).

-

Use distilled water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the determined λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus molar concentration for the standard solutions.

-

The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.

-

Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept (which should be close to zero).

-

The slope of the calibration curve (m) represents the molar absorptivity (ε) when the path length is 1 cm.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar absorptivity of this compound.

Caption: Experimental workflow for determining molar absorptivity.

Logical Relationship of Beer-Lambert Law Components

The Beer-Lambert law is the fundamental principle underpinning the spectrophotometric quantification of substances. The following diagram illustrates the relationship between its components.

Caption: Relationship of Beer-Lambert Law components.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Orange 16 (CAS No: 12225-88-6), a prominent monoazo reactive dye. The document details the core chemical reactions, outlines a representative experimental protocol, and presents the involved chemical pathways and workflows through structured diagrams. The synthesis primarily involves a two-step process: the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by a coupling reaction with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid. This guide is intended for researchers and professionals in chemistry and drug development who require a technical understanding of the manufacturing of such chemical entities.

Introduction

This compound, also known by trade names such as Remazol Brilliant Orange 3R, is a vinyl sulfone-type reactive dye.[1] These dyes are characterized by their ability to form covalent bonds with the hydroxyl or amino groups of fibers like cotton, viscose, and wool, leading to excellent wash fastness. The core of its reactivity lies in the vinyl sulfone group, which is typically generated in situ from a sulfate ester precursor under alkaline conditions. This document elucidates the chemical principles and practical steps involved in its synthesis.

Core Synthesis Pathway

The manufacturing of this compound is centered around a classic azo coupling reaction. The overall process can be broken down into two primary stages:

-

Diazotization: The primary aromatic amine, 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (para-base ester), is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

-

Azo Coupling: The synthesized diazonium salt, which is a weak electrophile, is then reacted with the coupling component, 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-Acetyl J acid). This electrophilic aromatic substitution reaction results in the formation of the azo dye, this compound.

The following diagram illustrates the overall synthesis pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocols are representative of the synthesis of vinyl sulfone reactive dyes and have been adapted for the specific case of this compound. Precise quantitative data for industrial-scale production may vary.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate | 281.29 |

| 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | 319.31 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl), 37% | 36.46 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Sulfamic Acid (H₃NSO₃) | 97.09 |

| Ice | - |

| Water (deionized) | - |

Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

-

A solution of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (0.1 mol) is prepared in water and hydrochloric acid (33% pure).[1]

-

The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.

-

A solution of sodium nitrite (0.1 M) is added dropwise to the amine solution.[1] The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Once the diazotization is complete, a small amount of sulfamic acid is added to quench any remaining nitrous acid.[1] The resulting diazonium salt solution is kept cold and used immediately in the next step.

Azo Coupling Reaction

-

In a separate vessel, a solution of 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (0.1 mol) is prepared in water.

-

The pH of the coupling component solution is adjusted to approximately 7 with the addition of a sodium carbonate solution.

-

The cold diazonium salt solution is slowly added to the coupling component solution with vigorous stirring.

-

The temperature of the reaction mixture is maintained at 10-15 °C.[1]

-

The pH is maintained at a neutral level (around 7) throughout the coupling process by the controlled addition of sodium carbonate solution.

-

The reaction is stirred for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

-

The synthesized this compound dye is then precipitated from the solution by salting out with sodium chloride.

-

The precipitated dye is filtered, washed with a brine solution, and dried in an oven at 80-90 °C.

The following diagram outlines the general experimental workflow:

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

While specific industrial-scale quantitative data is proprietary, the following table summarizes the key parameters based on general laboratory-scale synthesis of similar reactive dyes.

| Parameter | Value | Stage |

| Diazotization | ||

| Reactant Ratio (Amine:Nitrite) | ~ 1 : 1 (molar) | Diazotization |

| Temperature | 0 - 5 °C | Diazotization |

| pH | Strongly Acidic | Diazotization |

| Reaction Time | 1 - 2 hours | Diazotization |

| Azo Coupling | ||

| Reactant Ratio (Diazo:Coupler) | ~ 1 : 1 (molar) | Azo Coupling |

| Temperature | 10 - 15 °C | Azo Coupling |

| pH | ~ 7 (Neutral) | Azo Coupling |

| Reaction Time | 2 - 4 hours | Azo Coupling |

| Product Isolation | ||

| Drying Temperature | 80 - 90 °C | Product Isolation |

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of diazotization and azo coupling. The key to successful and high-yield manufacturing lies in the careful control of reaction parameters, particularly temperature and pH, at each stage of the process. The vinyl sulfone reactive group provides the dye with its characteristic high fastness on cellulosic fibers. The information presented in this guide serves as a foundational resource for understanding the chemical manufacturing of this important reactive dye. Further research into specific patents and publications may yield more detailed quantitative data for process optimization.

References

Reactive Orange 16 molecular weight and formula

An In-depth Technical Guide to Reactive Orange 16

Introduction

This compound (RO16) is a monoazo reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its vibrant color, good water solubility, and the formation of covalent bonds with fibers contribute to its popularity, resulting in excellent wash fastness.[2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and relevant experimental applications of this compound.

Molecular and Physicochemical Properties

There are slight variations in the reported molecular formula and weight of this compound, primarily due to its salt form. The disodium salt is the most commonly cited form.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1][3] |

| Molecular Weight | 617.54 g/mol | [1] |

| Alternative Formula | C₂₀H₁₉N₃NaO₁₁S₃ | Not widely cited |

| Alternative Molecular Weight | 596.55 g/mol | Not widely cited |

| Appearance | Red powder | |

| Color Index Name | C.I. This compound | |

| CAS Number | 12225-83-1 | |

| Solubility in Water (20°C) | 120 g/L | |

| Maximum Absorption (λmax) | 493 nm |

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process: diazotization followed by a coupling reaction.

Experimental Protocol for Synthesis

Materials:

-

2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

-

Sodium nitrite

-

Hydrochloric acid

-

6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid

-

Sodium carbonate

-

Ice

Procedure:

-

Diazotization: An aqueous solution of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is prepared and cooled to 0-5°C using an ice bath. A solution of sodium nitrite is slowly added, followed by the dropwise addition of hydrochloric acid while maintaining the low temperature. The reaction mixture is stirred for approximately one hour to ensure the complete formation of the diazonium salt.

-

Coupling Reaction: A solution of 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid is prepared and its pH is adjusted to alkaline conditions using sodium carbonate. The previously prepared diazonium salt solution is then slowly added to this alkaline solution, again maintaining a low temperature. The coupling reaction proceeds to form the this compound dye.

-

Isolation: The synthesized dye is then precipitated from the solution, filtered, washed, and dried.

Synthesis workflow of this compound.

Application in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers. The dyeing process involves the formation of a covalent bond between the vinyl sulfone group of the dye and the hydroxyl groups of the cellulose fibers under alkaline conditions.

Experimental Protocol for Cotton Dyeing

Materials:

-

Cotton fabric

-

This compound

-

Sodium chloride (or Glauber's salt)

-

Sodium carbonate (soda ash)

-

Water

Procedure:

-

Dye Bath Preparation: A dye bath is prepared with the required amount of water, this compound, and an electrolyte such as sodium chloride. The electrolyte helps in the exhaustion of the dye onto the fabric.

-

Dyeing: The cotton fabric is immersed in the dye bath, and the temperature is gradually raised. The dyeing is carried out for a specific duration to allow for the diffusion and adsorption of the dye onto the fibers.

-

Fixation: An alkali, typically sodium carbonate, is added to the dye bath to raise the pH. This initiates the chemical reaction between the dye and the fiber, leading to the formation of a covalent bond and fixation of the color.

-

Washing: After dyeing, the fabric is thoroughly rinsed with cold and hot water to remove any unfixed dye. A soaping treatment is often carried out to ensure the removal of all hydrolyzed dye, which improves the wash fastness of the dyed fabric.

General workflow for dyeing cotton with this compound.

Biodegradation Pathways

The environmental fate of this compound is of significant interest due to the release of dye effluents. Research has shown that various microorganisms can biodegrade this dye, typically by breaking the azo bond (–N=N–).

Experimental Protocol for Biodegradation Study

Materials:

-

This compound solution

-

Microbial culture (e.g., Bacillus stratosphericus)

-

Nutrient medium

-

Incubator shaker

-

UV-Vis spectrophotometer

-

GC-MS for metabolite analysis

Procedure:

-

Inoculum Preparation: A pure culture of the selected microorganism is grown in a suitable nutrient broth.

-

Decolorization Assay: A known concentration of this compound is added to the nutrient medium, which is then inoculated with the microbial culture. The flasks are incubated under controlled conditions (e.g., temperature, pH, and agitation).

-

Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the supernatant is analyzed for color removal using a UV-Vis spectrophotometer by measuring the absorbance at the dye's λmax.

-

Metabolite Identification: The degradation products in the decolorized medium can be extracted and identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the biodegradation pathway.

Simplified biodegradation pathway of this compound.

References

In-Depth Technical Guide: Solubility of Reactive Orange 16 in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Orange 16 (CAS No. 12225-83-1), a widely utilized monoazo vinyl sulfone dye. Understanding the solubility of this compound is critical for a range of applications, from textile dyeing and printing to its use in biological and chemical research. This document collates quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows for solvent selection and experimental design.

Core Data Presentation: Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes multiple sulfonate groups rendering it highly soluble in aqueous solutions and polar organic solvents. Conversely, it exhibits poor solubility in non-polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 120 g/L[1] | 20 | High solubility is attributed to the presence of sulfonate groups. |

| >150 g/L[1] | 80 | Solubility increases significantly with temperature. | ||

| 1 g/L (3mg/3ml)[2] | Not Specified | This lower reported value may refer to a specific grade or experimental conditions. | ||

| >200 g/L | 20 | A composite reactive orange dye containing this chromophore showed high solubility. | ||

| Methanol | CH₃OH | 1 g/L (3mg/3ml)[2] | Not Specified | Soluble. |

| Ethanol | C₂H₅OH | Soluble[3] | Not Specified | Quantitative data is not readily available, but it is known to be soluble in alcohol solvents. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Readily Soluble | Not Specified | A common polar aprotic solvent for azo dyes; precise quantitative data is not available. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Readily Soluble | Not Specified | A common polar aprotic solvent for azo dyes; precise quantitative data is not available. |

| Acetone | CH₃COCH₃ | Soluble | Not Specified | General solubility for acidic azo dyes in polar aprotic solvents. |

| Chloroform | CHCl₃ | Sparingly Soluble / Insoluble | Not Specified | As a non-polar solvent, it is not effective for dissolving highly polar molecules like this compound. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for consistent and reproducible research and application. Below are detailed methodologies for assessing the solubility of this compound.

Method 1: ISO 105-Z09 Standard for Cold Water Solubility

This method provides a standardized procedure for determining the solubility of water-soluble dyes at a set temperature without prior heating.

1. Principle: A series of dye solutions of known concentrations are prepared at 25°C. These solutions are then filtered under vacuum, and the solubility limit is determined by visual inspection of any residue on the filter and the time taken for the filtrate to pass through.

2. Apparatus and Reagents:

-

400 mL Glass beakers

-

Thermostatically controlled heating bath with a magnetic stirrer

-

Heatable Nutsch filter with a suitable filter paper

-

Vacuum filtration apparatus (suction bottle, vacuum pump)

-

Stopwatch

-

Analytical balance

-

Grade 3 distilled or deionized water

3. Procedure:

-

Prepare a series of dye concentrations in 200 mL of water at 25°C ± 2°C. The concentration steps should be chosen based on the expected solubility range.

-

Weigh the desired amount of this compound and add it to the water in a beaker while stirring. The stirring should be maintained for a maximum of 2 or 5 minutes.

-

Immediately after stirring, filter the solution through the Nutsch filter under vacuum.

-

Observe the filter paper for any undissolved dye particles. The presence of residue indicates that the solubility limit has been exceeded.

-

Record the time it takes for the entire solution to pass through the filter. A significant increase in filtration time can also indicate the presence of fine, undissolved particles.

-

The cold water solubility is reported as the highest concentration at which no residue is observed on the filter paper.

Method 2: Qualitative Filter Paper Spot Test

This is a rapid and straightforward method for estimating solubility, particularly useful for screening various solvents.

1. Principle: A concentrated solution of the dye is prepared and a drop is placed on filter paper. The uniformity of the resulting spot indicates the degree of dissolution.

2. Apparatus and Reagents:

-

Small test tubes or vials

-

Glass stirring rod or pipette

-

Whatman No. 1 filter paper (or equivalent)

-

The solvent(s) to be tested

3. Procedure:

-

Prepare a series of dye solutions at different concentrations in the chosen solvent.

-

Stir the solutions thoroughly for a set period (e.g., 10 minutes) at a controlled temperature.

-

Using a pipette, draw a small amount of the solution (e.g., 0.5 mL).

-

Carefully drop the solution onto the center of a piece of filter paper.

-

Allow the spot to dry completely.

-

Examine the dried spot. A uniform, evenly spread circle of color indicates complete dissolution. The presence of a concentrated, undissolved ring of dye in the center of the spot signifies that the solubility limit has been reached or exceeded.

-

The solubility is reported as the highest concentration that results in a uniform spot.

Method 3: Quantitative Determination using UV-Vis Spectrophotometry

This method provides a precise quantitative measurement of solubility by correlating the absorbance of a saturated solution to its concentration via a calibration curve.

1. Principle: An excess amount of the dye is dissolved in a solvent to create a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved dye in the supernatant is determined using a UV-Vis spectrophotometer and a pre-established calibration curve.

2. Apparatus and Reagents:

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

-

Volumetric flasks and pipettes

-

Centrifuge or filtration system (e.g., syringe filters with a pore size of 0.45 µm)

-

Shaking incubator or water bath

-

Analytical balance

-

The solvent of interest

3. Procedure:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 494 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and clarify it by centrifugation or filtration to remove all solid particles.

-

Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent system.

Caption: Experimental workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Health and Safety of Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for C.I. Reactive Orange 16 (CAS No. 12225-83-1). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. For detailed and definitive guidance, please refer to the full Safety Data Sheets (SDS) from suppliers and consult with a qualified safety professional.

Executive Summary

This compound is a monoazo reactive dye. Based on available data, it is classified as a skin and eye irritant, and as a skin and respiratory sensitizer.[1][2] While it is generally not classified as acutely toxic, carcinogenic, or mutagenic, a notable lack of publicly available quantitative data for these endpoints exists.[1][3] This guide synthesizes the available toxicological and ecotoxicological information, outlines standard experimental protocols for assessing the safety of such substances, and provides visualizations of key concepts.

Toxicological Data

The publicly available toxicological data for this compound is largely qualitative. The following tables summarize the available information.

Table 2.1: Acute Toxicity

| Endpoint | Test Species | Route | Result | Classification | Citation |

| Acute Oral Toxicity | Data Not Available | Oral | Not Classified as Harmful by Ingestion | Not Classified | [2] |

| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | Not Classified | |

| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | Not Classified |

Table 2.2: Irritation and Sensitization

| Endpoint | Test Species | Method | Result | Classification | Citation |

| Skin Irritation | Rabbit | OECD 404 (presumed) | Causes skin irritation. | Irritant | |

| Eye Irritation | Rabbit | OECD 405 (presumed) | Causes serious eye irritation. | Irritant | |

| Skin Sensitization | Mouse (presumed) | LLNA (presumed) | May cause an allergic skin reaction. | Sensitizer | |

| Respiratory Sensitization | Human (occupational exposure) | Not Applicable | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Sensitizer |

Table 2.3: Genotoxicity and Carcinogenicity

| Endpoint | Test System | Result | Classification | Citation |

| Genotoxicity | in vitro (Ames test, Chromosomal aberration) | Generally stated as not classified as mutagenic, though one study showed no genotoxicity in human cell lines. | Not Classified | |

| Carcinogenicity | Data Not Available | Generally stated as not classified as carcinogenic. | Not Classified |

Table 2.4: Cytotoxicity

| Test System | Concentration | Result | Citation |

| Human Keratinocyte Cell Line (HaCaT) | 1000 µg/mL | Cytotoxic | |

| Human Hepatic Cell Line (HepaRG) | 1000 µg/mL | Cytotoxic |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not publicly available. However, the following are descriptions of standard OECD guidelines that are typically followed for assessing the toxicological endpoints of chemical substances.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the rabbit's skin is clipped free of fur. A 0.5 g or 0.5 mL sample of the test substance is applied to the skin under a gauze patch, which is held in place with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of these reactions is scored according to a standardized grading system. The observation period may be extended up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for a brief period to prevent loss of the substance. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system. The observation period can be extended up to 21 days to determine the reversibility of any damage.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for identifying potential skin sensitizers.

-

Test Animals: Mice (typically CBA/J strain) are used.

-

Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone. On day 5, a solution containing a radioactive marker (e.g., ³H-methyl thymidine) is injected intravenously.

-

Endpoint Measurement: A few hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of the radioactive marker into the DNA of the proliferating lymphocytes in the lymph nodes is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration required to produce an SI of 3, is a measure of the sensitizing potency of the substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is a widely used in vitro test to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid (e.g., histidine for Salmonella) for growth are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver). The mixture is plated on a minimal agar medium that lacks the required amino acid.

-

Endpoint Measurement: If the test substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Ecotoxicological Information

Publicly available data on the aquatic toxicity of this compound is scarce. Safety Data Sheets generally state that it "shall not be classified as hazardous to the aquatic environment," but do not provide supporting data. Studies on the biodegradation of this compound have shown that its breakdown products are less toxic than the parent dye.

Table 4.1: Aquatic Toxicity

| Endpoint | Test Species | Duration | Result | Citation |

| Acute Toxicity to Fish (LC50) | Data Not Available | 96 hours | Data Not Available | |

| Acute Toxicity to Daphnia (EC50) | Data Not Available | 48 hours | Data Not Available | |

| Algal Growth Inhibition (EC50) | Data Not Available | 72 hours | Data Not Available |

Visualizations

Logical Flow of a Toxicological Hazard Assessment

Caption: A simplified workflow for chemical hazard assessment.

Experimental Workflow for Skin Sensitization (LLNA)

Caption: The experimental workflow for the Murine Local Lymph Node Assay (LLNA).

References

Environmental fate and toxicity of Reactive Orange 16

An In-depth Technical Guide on the Environmental Fate and Toxicity of Reactive Orange 16

Introduction

This compound (RO16), also known as C.I. This compound or Remazol Brilliant Orange 3R, is a synthetic monoazo dye widely used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1] Its popularity stems from its bright orange-yellow hue and the formation of strong, covalent bonds with fibers, which imparts excellent wash fastness. Structurally, it is an anionic, sulfonated azo dye.[2][3]

Despite its utility, the release of RO16 into the environment is a significant concern. Azo dyes are xenobiotic compounds that are often resistant to conventional wastewater treatment methods. The discharge of effluents containing RO16 can reduce light penetration in aquatic ecosystems, affecting photosynthesis, and may release toxic, carcinogenic, and mutagenic breakdown products, such as aromatic amines, into the environment. This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, and toxicity of this compound.

Physicochemical Properties

This compound is an orange powder that is soluble in water. Its key identifying properties are summarized in the table below.

| Property | Value | Reference(s) |

| CI Name | C.I. This compound | |

| CI Number | 17757 | |

| CAS Number | 12225-83-1 | |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | |

| Molecular Weight | 617.54 g/mol | |

| Appearance | Orange Powder | |

| Water Solubility | 120 g/L at 20°C | |

| Melting Point | >300 °C | |

| λmax | 494 nm |

Environmental Fate

The environmental persistence of RO16 is dictated by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic processes leverage physical and chemical forces, such as light and strong oxidizing agents, to break down the dye molecule.

-

Photocatalysis: This is a highly effective method for degrading RO16. When a semiconductor photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO) is irradiated with UV or sunlight, it generates highly reactive hydroxyl (•OH) and superoxide (O₂•−) radicals. These radicals non-selectively attack and mineralize the dye into carbon dioxide, water, and inorganic ions like sulfate and nitrate. Studies have shown rapid degradation, with ZnO achieving almost complete removal in 15 minutes and TiO₂ achieving 95% removal in 30 minutes.

-

Photooxidation (UV Irradiation): Direct exposure to UV light can decolorize RO16, with complete color removal observed after 100 minutes of irradiation. This process cleaves the chromophoric azo bond and breaks down the aromatic structures, leading to the formation of intermediates such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid.

-

Ozonation: Ozone (O₃) is a powerful oxidant that rapidly breaks the azo bond, leading to fast decolorization. While effective for color removal, ozonation alone may not achieve complete mineralization. However, it significantly reduces the toxicity of the dye and increases its biodegradability by forming simpler organic molecules that can be further broken down by microorganisms.

-

Other Advanced Oxidation Processes (AOPs): Radiolysis using gamma radiation has been shown to degrade 96% of RO16 at a 3.0 kGy dose, breaking it down into smaller molecules like acetic and formic acid. Electrochemical degradation, particularly in the presence of chloride ions, effectively removes color by generating hypochlorite, a strong oxidizing agent.

Caption: General mechanism of photocatalytic degradation of RO16.

| Method | Catalyst/Conditions | Efficiency | Key Findings & Products | Reference(s) |

| Photocatalysis | TiO₂ P-25 (2 g/L), UV light | 95% removal in 30 min | Mineralized to CO₂, NO₃⁻, NH₄⁺, SO₄²⁻ | |

| Photocatalysis | ZnO, UV light | ~100% removal in 15 min | Faster than TiO₂ under tested conditions | |

| Photocatalysis | CuO/ZnO nanocomposite, Sunlight | 100% removal in 100 min | Sunlight was more effective than UV light | |

| Photooxidation | UV Irradiation | 100% decolorization in 100 min | Products: Phthalic acid, aromatic amines | |

| Ozonation | 7.3 g O₃/m³ | >98% color removal in 15 min | Decreased toxicity and increased biodegradability | |

| Radiolysis | Gamma radiation (3.0 kGy) | 96% degradation | Products: Acetic acid, formic acid | |

| Electrochemical | Charcoal-Sn composite electrode | 98.5% decolorization in 20 min | Degradation primarily via generated hypochlorite |

Biotic Degradation

Biodegradation utilizes microorganisms like bacteria and fungi to break down RO16, typically by cleaving the azo bond using enzymes such as azoreductases. This process is often initiated under anaerobic or anoxic conditions, followed by aerobic degradation of the resulting aromatic amines.

-

Bacterial Degradation: Various bacterial strains have demonstrated the ability to decolorize and degrade RO16. Nocardiopsis sp. isolated from marine sediment decolorized 85.6% of a 250 mg/L solution in 24 hours under alkaline and saline conditions. Bacillus stratosphericus achieved complete decolorization of 150 mg/L RO16 within 10 hours. Integrated anoxic-aerobic bioreactors have proven highly effective, achieving complete color removal and over 97% reduction in Chemical Oxygen Demand (COD).

-

Fungal and Mixed-Culture Degradation: White-rot fungi like Pleurotus ostreatus can degrade RO16 using extracellular enzymes. A mixed culture of P. ostreatus and the yeast Candida zeylanoides showed a cooperative action, resulting in faster and more complete degradation than either microorganism alone. The fungus asymmetrically cleaved the dye, while the yeast performed a symmetric cleavage of the azo bond.

Caption: A simplified pathway for the biodegradation of RO16.

| Microorganism(s) | Conditions | Efficiency | Metabolites Identified | Reference(s) |

| Nocardiopsis sp. | pH 8, 35°C, 3% NaCl | 85.6% decolorization (250 mg/L) in 24h | - | |

| Bacillus stratosphericus | pH 7, 35°C | 100% decolorization (150 mg/L) in 10h | - | |

| Digested Sludge (Anaerobic) | Anaerobic reactor | 85.9% decolorization in 7 days | Pentanoic acid, Phenol | |

| P. ostreatus & C. zeylanoides | Mixed culture | Rapid decolorization | 4-(ethenylsulfonyl) aniline, α-hydroxybenzenepropanoic acid | |

| Anoxic-Aerobic SBMBBR | Sequential Batch Reactor | >97% COD removal, 100% decolorization | - |

Ecotoxicity

The ecotoxicity of RO16 and its degradation byproducts is a critical aspect of its environmental risk profile.

Aquatic Toxicity

-

Fish: In a study using zebrafish (Danio rerio) embryos, exposure to the highest tested dose of RO16 resulted in significant delays or inhibition of hatching. It also led to impaired gas bladder inflation in the larval stage, indicating developmental toxicity.

-

Invertebrates: Azo dyes are known to be toxic to aquatic invertebrates like Daphnia magna. While specific LC50 values for RO16 are not detailed in the provided context, this organism is a standard model for assessing the acute toxicity of textile dyes.

Phytotoxicity

The toxicity of RO16 to plants has been evaluated, particularly in the context of its degradation. Phytotoxicity assays using mung bean seeds (Vigna radiata) showed that the metabolites produced from the biodegradation of RO16 by Nocardiopsis sp. and Bacillus stratosphericus were significantly less toxic than the parent dye molecule, allowing for better seed germination and growth.

Microtoxicity

The parent RO16 dye can be toxic to microorganisms, inhibiting their respiration. This is a reason why conventional biological wastewater treatment can be ineffective. However, degradation processes like ozonation and biodegradation have been shown to detoxify the wastewater, making the resulting metabolites less harmful to microbial communities.

Mammalian and In Vitro Toxicity

Cytotoxicity

Studies on human cell lines have shown that RO16 can induce cytotoxicity.

-

Human Keratinocytes (HaCaT): Concentration-dependent cytotoxicity was observed.

-

Human Hepatic Cells (HepaRG): Cytotoxic effects were seen at the highest tested concentration of 1000 µg/mL. The results indicated that epidermal cells (HaCaT) were more sensitive to the cytotoxic effects of RO16 than liver cells (HepaRG).

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a substance to damage genetic material (DNA), while mutagenicity is the induction of permanent mutations. Despite concerns over the breakdown products of many azo dyes, an in vitro study using the MicroFlow® assay on both HaCaT and HepaRG cell lines found no genotoxic effects from this compound. This suggests that the parent dye molecule itself does not directly damage DNA under these test conditions.

Irritation and Sensitization

According to safety data classifications, this compound is considered a hazardous substance.

-

Irritation: It is classified as an irritant to the skin, eyes, and respiratory system.

-

Sensitization: It may cause an allergic skin reaction (skin sensitization) and sensitization by inhalation.

Experimental Protocols

Protocol: Bacterial Decolorization Assay

This protocol describes a typical batch experiment to assess the ability of a bacterial isolate to decolorize RO16.

-

Media and Dye Preparation: Prepare a suitable liquid culture medium (e.g., Nutrient Broth or a mineral salt medium). Prepare a stock solution of RO16 (e.g., 1 g/L) in sterile distilled water and filter-sterilize.

-

Inoculum Preparation: Grow the selected bacterial strain (e.g., Nocardiopsis sp.) in the culture medium until it reaches the late exponential phase.

-

Experimental Setup: In sterile flasks, add the culture medium and spike with RO16 to the desired final concentration (e.g., 50-250 mg/L). Inoculate the flasks with a standard amount of the bacterial culture (e.g., 5% v/v). Include an uninoculated flask as an abiotic control.

-

Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 120 rpm, pH 8) for a set period (e.g., 24-48 hours).

-

Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge the sample to pellet the bacterial cells.

-

Measurement: Measure the absorbance of the supernatant at the maximum wavelength of RO16 (λmax ≈ 494 nm) using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100.

Caption: Experimental workflow for a bacterial decolorization assay.

Protocol: Photocatalytic Degradation Assay

This protocol outlines a typical experiment for assessing the photocatalytic degradation of RO16.

-

Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator) and a stirring mechanism. The reactor vessel should be made of a material transparent to the light source (e.g., quartz).

-

Catalyst Suspension: Prepare an aqueous solution of RO16 at a known concentration (e.g., 100 mg/L). Add the photocatalyst (e.g., TiO₂ at 2 g/L) to the solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample.

-

Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Maintain constant stirring throughout the experiment.

-

Sampling: Collect samples at regular time intervals. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.

-

Analysis: Analyze the filtrate for the remaining RO16 concentration using a UV-Vis spectrophotometer. For mineralization studies, analyze the samples for Total Organic Carbon (TOC) using a TOC analyzer.

-

Calculation: Determine the degradation efficiency over time based on the decrease in concentration or TOC.

Protocol: Phytotoxicity Assay

This protocol details a seed germination bioassay to compare the toxicity of RO16 with its degraded metabolites.

-

Seed Selection and Sterilization: Select healthy, uniform seeds of a sensitive plant species (e.g., Vigna radiata). Surface sterilize the seeds by briefly rinsing with a disinfectant (e.g., 1% HgCl₂ or 10% bleach) followed by several rinses with sterile distilled water.

-

Test Solutions: Prepare different concentrations of the parent RO16 dye and the solution containing the degraded metabolites. Use distilled water as a negative control.

-

Experimental Setup: Place a sterile filter paper or cotton pad in sterile petri dishes. Moisten each with an equal volume of the respective test solution.

-

Sowing and Incubation: Place a set number of sterilized seeds (e.g., 10-20) in each petri dish. Seal the dishes and incubate them in the dark or under a controlled light/dark cycle at a constant temperature (e.g., 25°C) for several days (e.g., 5-7 days).

-

Data Collection: After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage. Carefully measure the root length and shoot length of each seedling.

-

Analysis: Compare the germination percentage and average root/shoot lengths of the seeds exposed to the dye and its metabolites against the control group to assess the level of toxicity or inhibition.

Conclusion

This compound is a widely used azo dye whose environmental presence poses a risk due to its persistence, aquatic toxicity, and potential for cytotoxicity. Abiotic degradation methods, especially advanced oxidation processes like photocatalysis and ozonation, are highly effective at rapidly decolorizing and mineralizing the dye. Biotic degradation by specific bacteria and fungi also provides a robust pathway for its removal, crucially breaking the recalcitrant azo bond. A key finding across multiple studies is that the degradation of RO16, whether through biotic or abiotic means, leads to a significant reduction in its toxicity. While the parent dye shows developmental toxicity in zebrafish and cytotoxicity to human cell lines, its degradation products are markedly less harmful in phytotoxicity and microtoxicity assays. The compound is not found to be genotoxic in vitro, but it is a confirmed skin, eye, and respiratory irritant and a potential sensitizer. Therefore, effective treatment of effluents containing this compound is essential to mitigate its environmental impact, with degradation processes serving the dual purpose of color removal and detoxification.

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 16 is a prominent member of the vinyl sulfone class of reactive dyes, widely utilized in the textile industry for its ability to form robust covalent bonds with cellulosic fibers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical properties, the kinetics of its reaction with cellulosic substrates, and the competing hydrolysis reaction. The document outlines detailed experimental protocols for the application and analysis of the dye, presents quantitative data in structured tables, and includes visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound, also known by its Colour Index name C.I. This compound, is a monoazo dye characterized by the presence of a vinyl sulfone reactive group.[1] Its vibrant orange hue and excellent fastness properties make it a popular choice for dyeing cotton and other cellulosic materials.[2] The defining feature of this dye is its capacity to form a stable ether linkage with the hydroxyl groups of cellulose fibers under alkaline conditions, ensuring high wash fastness.[3][4] This covalent bond formation is, however, in competition with the hydrolysis of the dye, a reaction with water that deactivates the dye molecule. Understanding and controlling these competing reactions are paramount for optimizing the dyeing process and achieving desired color yield and fastness.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Value | Reference |

| Chemical Name | 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate diazo, and 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid coupling product | [5] |

| Molecular Formula | C20H17N3Na2O11S3 | |

| Molecular Weight | 617.54 g/mol | |

| CAS Number | 20262-58-2 | |

| Appearance | Red powder | |

| Solubility in Water (20°C) | 120 g/L | |

| Maximum Absorption Wavelength (λmax) | 492-494 nm |

Mechanism of Action: Fixation and Hydrolysis

The efficacy of this compound as a reactive dye is governed by two competing nucleophilic addition reactions: fixation to the cellulosic fiber and hydrolysis in the aqueous dyebath. Both reactions are initiated by the conversion of the dye's sulfatoethylsulfone group to the highly reactive vinyl sulfone group under alkaline conditions.

Activation of the Reactive Group

In the presence of an alkali, such as sodium carbonate or sodium hydroxide, the relatively stable sulfatoethylsulfone group of the this compound molecule undergoes an elimination reaction to form the electrophilic vinyl sulfone group. This activated form of the dye is then susceptible to nucleophilic attack.

Fixation to Cellulose

Under alkaline conditions, the hydroxyl groups of the cellulose polymer are partially deprotonated to form nucleophilic cellulosate anions (Cell-O⁻). These anions attack the activated vinyl sulfone group of the dye, resulting in the formation of a stable covalent ether bond. This fixation reaction is the desired outcome, permanently anchoring the dye to the fiber.

Competing Reaction: Hydrolysis

Simultaneously, the activated vinyl sulfone group can react with hydroxide ions (OH⁻) present in the alkaline dyebath. This reaction, known as hydrolysis, results in the formation of an unreactive hydroxyethylsulfone derivative of the dye. This hydrolyzed dye can no longer form a covalent bond with the cellulose fiber and must be washed out to ensure good wet fastness. The extent of hydrolysis is a critical factor influencing the efficiency of the dyeing process.

Figure 1: Reaction mechanism of this compound.

Quantitative Data

Illustrative Fixation Efficiency

| Temperature (°C) | pH | Time (min) | Fixation Efficiency (%) |

| 40 | 10.5 | 30 | ~ 60 |

| 40 | 11.0 | 60 | ~ 70 |

| 60 | 10.5 | 30 | ~ 75 |

| 60 | 11.0 | 60 | ~ 85 |

| 80 | 10.5 | 30 | ~ 80 |

| 80 | 11.0 | 60 | ~ 90 |

Illustrative Hydrolysis Rate

| Temperature (°C) | pH | Hydrolysis Rate Constant (k_h) x 10⁻³ min⁻¹ |

| 40 | 10.5 | ~ 1.5 |

| 40 | 11.5 | ~ 3.0 |

| 60 | 10.5 | ~ 4.0 |

| 60 | 11.5 | ~ 8.0 |

| 80 | 10.5 | ~ 10.0 |

| 80 | 11.5 | ~ 20.0 |

Illustrative Color Fastness Properties (ISO Standards)

| Fastness Test | Standard | Rating |

| Light Fastness | ISO 105-B02 | 4-5 |

| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |

Experimental Protocols

Exhaust Dyeing of Cotton with this compound

This protocol describes a typical laboratory-scale exhaust dyeing process for cotton fabric.

-

Preparation:

-

Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

-

Scour and bleach the cotton fabric to ensure it is free from impurities and has a neutral pH.

-

-

Dyeing Procedure:

-

Set up a dyebath with a specific liquor-to-goods ratio (e.g., 20:1).

-

Add the required amount of the dye stock solution to the dyebath.

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Gradually add a neutral electrolyte, such as sodium chloride or sodium sulfate (e.g., 50 g/L), in portions over 15-20 minutes to promote dye exhaustion.

-

Raise the temperature of the dyebath to the desired fixation temperature (e.g., 60°C) at a rate of 2°C/min.

-

Run the dyeing for 30 minutes at this temperature.

-

Add the required amount of alkali, such as sodium carbonate (e.g., 20 g/L), to raise the pH to the target level (e.g., 11.0).

-

Continue the dyeing for a further 60 minutes for fixation.

-

-

Washing-off:

-

Drain the dyebath.

-

Rinse the dyed fabric with cold water.

-

Neutralize the fabric with a dilute acetic acid solution.

-

Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed and hydrolyzed dye.

-

Rinse thoroughly with hot and cold water.

-

Dry the fabric.

-

Figure 2: Exhaust dyeing workflow for this compound.

Spectrophotometric Determination of Dye Concentration

This protocol outlines the use of a UV-Vis spectrophotometer to determine the concentration of this compound in a solution.

-

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Quartz or glass cuvettes (1 cm path length).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L) by serial dilution of the stock solution.

-

-

Measurement and Calibration:

-

Set the spectrophotometer to measure the absorbance at the λmax of this compound (approximately 493 nm).

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Sample Analysis:

-

Dilute the unknown sample solution if necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted unknown sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undiluted sample by multiplying by the dilution factor.

-

HPLC Analysis of Fixation and Hydrolysis

This protocol provides a method for separating and quantifying the unreacted, fixed, and hydrolyzed forms of this compound.

-

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).

-

A gradient elution is typically used, starting with a high percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A to elute the dye components. A representative gradient could be:

-

0-5 min: 10% A

-

5-20 min: 10% to 90% A

-

20-25 min: 90% A

-

25-30 min: 90% to 10% A

-

-

-

Sample Preparation:

-

For dyebath analysis: Dilute a sample of the dyebath with the initial mobile phase.

-

For analysis of fixed dye: Strip the dye from a known weight of the dyed fabric using a suitable solvent (e.g., a mixture of water, pyridine, and dimethylformamide).

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the elution of the dye components at the λmax of this compound.

-

The hydrolyzed dye, being more polar, will typically elute earlier than the unreacted dye. The fixed dye, after stripping, will have a similar retention time to the unreacted dye.

-

Quantify the different forms by integrating the peak areas and comparing them to a calibration curve of the pure dye.

-

Figure 3: HPLC analysis workflow for this compound.

Conclusion

This compound is a vinyl sulfone reactive dye that forms a covalent bond with cellulosic fibers, providing excellent color fastness. The dyeing process involves a delicate balance between the desired fixation reaction and the competing hydrolysis reaction, both of which are highly dependent on process parameters such as temperature, pH, and time. By understanding the underlying chemical mechanisms and utilizing appropriate analytical techniques, researchers and professionals can optimize the application of this compound to achieve consistent and high-quality dyeing results. The protocols and data presented in this guide serve as a valuable resource for further research and development in the field of reactive dyes.

References

Methodological & Application

Application Notes and Protocols for Textile Dyeing with Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the utilization of Reactive Orange 16 (C.I. This compound) in textile dyeing experiments, with a primary focus on cotton fibers. The information is intended to guide researchers in achieving reproducible and high-quality dyeing outcomes.

Introduction

This compound is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its popularity stems from its ability to form a covalent bond with the fiber, resulting in excellent wash fastness and a vibrant orange hue.[2] The reactive group in this dye is typically a vinyl sulfone group, which, under alkaline conditions, reacts with the hydroxyl groups of cellulose.[3] Understanding and controlling the dyeing parameters are crucial for optimizing dye uptake, color yield, and the final fastness properties of the dyed textile.

Quantitative Data Summary

The following tables summarize key quantitative data for dyeing cotton with this compound. These values are intended as a guide and may require optimization based on the specific substrate and experimental conditions.

Table 1: Typical Exhaust Dyeing Recipe for Cotton with this compound

| Parameter | Concentration/Value | Purpose |

| This compound | 0.5 - 4.0% (on weight of fabric) | Colorant |

| Glauber's Salt (Na₂SO₄) | 20 - 80 g/L | Promotes dye exhaustion |

| Soda Ash (Na₂CO₃) | 5 - 20 g/L | Creates alkaline pH for fixation |

| Wetting Agent | 0.5 - 1.0 g/L | Improves fabric wettability |

| Sequestering Agent | 0.5 - 1.0 g/L | Sequesters hard water ions |

| Liquor Ratio | 1:10 - 1:20 | Ratio of liquid to fabric weight |

| Temperature | 60°C | Optimal for fixation |

| Time | 60 - 90 minutes | Duration of dyeing process |

Table 2: Typical Cold Pad-Batch Dyeing Recipe for Cotton with this compound

| Parameter | Concentration/Value | Purpose |

| This compound | 10 - 40 g/L | Colorant |

| Soda Ash (Na₂CO₃) | 15 - 20 g/L | Fixation alkali |

| Caustic Soda (NaOH, 36°Bé) | 5 - 15 mL/L | Fixation alkali |

| Wetting Agent | 1 - 2 g/L | Ensures even wetting |

| Anti-migrating Agent | 10 - 20 g/L | Prevents dye migration during batching |

| Wet Pick-up | 70 - 80% | Amount of dye liquor on fabric |

| Batching Time | 12 - 24 hours | Time for dye-fiber reaction |

| Temperature | 25 - 30°C | Ambient temperature for batching |

Table 3: Influence of Dyeing Parameters on Color Strength (K/S Value) of this compound on Cotton

| Parameter | Variation | Effect on K/S Value | Note |

| Dye Concentration | Increasing | Increases | More dye molecules available to bind to the fiber.[4] |

| Salt Concentration | Increasing | Increases up to an optimum, then may decrease | Salt reduces the negative charge repulsion between the anionic dye and cotton, aiding exhaustion.[5] Excessive salt can promote dye aggregation, reducing uptake. |

| Alkali Concentration | Increasing | Increases up to an optimum, then decreases | Alkali is necessary to catalyze the dye-fiber reaction. The K/S value for this compound increases initially with higher sodium carbonate concentration and then declines. |

| Temperature | Increasing from 40°C to 60°C | Increases | Higher temperatures increase dye diffusion and reaction rate. Temperatures above the optimum can lead to increased dye hydrolysis. |

| Time | Increasing from 40 to 60 min | Increases | Longer time allows for more complete dye exhaustion and fixation. Extending the time beyond the optimum may not significantly increase K/S and can increase hydrolysis. |

Table 4: Typical Color Fastness Ratings for this compound on Cotton (ISO Standards)

| Fastness Test | Standard | Rating (1-5 Scale, 5 is best) |

| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-5 |

Experimental Protocols

Preparation of Stock Solutions

-

Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder. Dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Make up the volume to 100 mL with deionized water and stir until fully dissolved.

-

Glauber's Salt Solution (200 g/L): Weigh 20.0 g of anhydrous sodium sulfate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.

-

Soda Ash Solution (100 g/L): Weigh 10.0 g of anhydrous sodium carbonate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.

Exhaust Dyeing Protocol for Cotton Fabric

This protocol is for a 1% depth of shade on a 10 g cotton sample with a 1:20 liquor ratio.

-

Fabric Preparation: Start with a pre-scoured and bleached 10 g cotton fabric sample.

-

Dye Bath Preparation:

-

In a 250 mL beaker, add 170 mL of deionized water.

-

Add 10 mL of the 200 g/L Glauber's salt solution (final concentration: 50 g/L).

-

Add 0.2 g of a wetting/sequestering agent.

-

Stir to dissolve all components.

-

-

Dyeing - Exhaustion Phase:

-

Place the beaker in a thermostatically controlled water bath or a laboratory dyeing machine.

-

Introduce the cotton fabric into the dye bath.

-

Start agitation and raise the temperature to 60°C.

-

Add 10 mL of the 1% this compound stock solution.

-

Run for 30 minutes to allow for dye exhaustion.

-

-

Dyeing - Fixation Phase:

-

Add 10 mL of the 100 g/L soda ash solution (final concentration: 5 g/L).

-

Continue the dyeing process at 60°C for another 60 minutes.

-

-

After-treatment (Wash-off):

-

Remove the dyed fabric from the bath.

-

Rinse thoroughly with cold water.

-

Neutralize the fabric by rinsing in a 1 g/L acetic acid solution for 5 minutes.

-

Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes to remove any unfixed or hydrolyzed dye.

-

Rinse with hot water and then cold water until the water runs clear.

-

Squeeze out excess water and air-dry the fabric.

-

Color Fastness Testing Protocols

-

Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric. Sew it together with a multi-fiber adjacent fabric of the same size.

-

Washing Procedure:

-

Prepare a wash solution containing 4 g/L ECE reference detergent and, if required by the specific test procedure (e.g., C2S), 1 g/L sodium perborate.

-

Place the specimen in a stainless-steel container with the specified number of steel balls (e.g., 10 for A2S test).

-

Add the required volume of wash solution (e.g., 150 mL for A2S test).

-

Place the container in a Launder-Ometer and run the test at the specified temperature (e.g., 60°C for C1S test) for the designated time (e.g., 30 minutes).

-

-

Rinsing and Drying:

-

Remove the specimen and rinse twice with deionized water.

-

Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

-

-

Assessment: Evaluate the change in color of the dyed specimen and the staining of the multi-fiber fabric using the grey scales under a standardized light source.

-

Specimen Preparation: Mount a specimen of the dyed fabric in a sample holder.

-

Exposure:

-

Place the specimen in a xenon arc lamp apparatus along with blue wool standards.

-

Expose the specimen to the artificial light source under controlled conditions of temperature and humidity as specified in the standard.

-

-

Assessment: Periodically compare the fading of the specimen with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

-

Specimen Preparation: Cut two 14 cm x 5 cm specimens of the dyed fabric.

-

Dry Rubbing:

-

Mount one specimen on the base of a crockmeter.

-

Fix a dry, white cotton rubbing cloth to the rubbing finger.

-

Perform 10 rubbing cycles (10 to and fro movements).

-

-

Wet Rubbing:

-

Thoroughly wet a fresh white cotton rubbing cloth in deionized water and squeeze to a 100% wet pick-up.

-

Mount the second dyed specimen and the wet rubbing cloth on the crockmeter.

-

Perform 10 rubbing cycles.

-

-

Assessment: Evaluate the degree of color transfer to both the dry and wet rubbing cloths using the grey scale for staining.

Visualizations

Caption: Experimental workflow for exhaust dyeing of cotton with this compound.

Caption: Chemical reaction pathway of this compound with cellulose, including the competing hydrolysis reaction.

References

Application Notes and Protocols for the Removal of Reactive Orange 16 from Wastewater

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for various methods aimed at the removal of the azo dye Reactive Orange 16 (RO16) from wastewater. The information is curated to assist researchers in selecting and implementing effective treatment strategies.

Overview of Treatment Technologies

The removal of this compound from aqueous solutions can be achieved through several physical, chemical, and biological methods. The primary approaches include Advanced Oxidation Processes (AOPs), adsorption, biological degradation, and membrane filtration. Each method offers distinct advantages and is suited for different wastewater characteristics and treatment goals.